![molecular formula C13H14BrClN2O2 B2633160 N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide CAS No. 2411200-35-4](/img/structure/B2633160.png)
N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide, also known as BRD0705, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用机制
The mechanism of action of N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide involves its binding to a specific site on the target enzyme, which inhibits its activity. This binding is reversible, allowing for the modulation of enzyme activity in a controlled manner. The specific target of this compound varies depending on the application, but it has been shown to inhibit a variety of enzymes involved in cellular processes such as DNA repair, transcription, and metabolism.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, depending on the target enzyme and cellular context. For example, inhibition of the enzyme PARP1 by this compound has been shown to induce DNA damage and cell death in cancer cells. Inhibition of the enzyme CDK9 by this compound has been shown to block the expression of certain genes involved in cancer cell survival.
实验室实验的优点和局限性
The use of N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide in lab experiments has several advantages, including its high potency and selectivity for specific enzymes. Additionally, its reversible binding allows for the modulation of enzyme activity in a controlled manner. However, there are also limitations to the use of this compound in lab experiments, including the potential for off-target effects and the need for careful optimization of experimental conditions to ensure reproducibility.
未来方向
There are many potential future directions for research on N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide, including the identification of new target enzymes and the development of more potent and selective compounds. Additionally, the use of this compound in combination with other compounds or therapies could lead to improved treatment options for a variety of diseases. Further investigation into the mechanism of action of this compound could also provide insights into the regulation of cellular processes and the development of new therapeutic strategies.
Conclusion:
In conclusion, this compound is a small molecule compound with a variety of scientific research applications. Its synthesis method has been optimized to produce high yields and purity, making it suitable for use in lab experiments. The mechanism of action of this compound involves its reversible binding to specific enzymes, allowing for the modulation of their activity in a controlled manner. This compound has been found to have a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many potential future directions for research on this compound, making it a valuable tool for investigating a variety of biological processes.
合成方法
The synthesis of N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide involves a multi-step process that starts with the preparation of 4-bromo-3-methylphenylacetic acid. This acid is then converted into an acid chloride, which is then reacted with N-(2-chloroacetyl)pyrrolidine to produce the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide has been found to have a variety of scientific research applications, including its use as a tool compound for studying the function of specific proteins and enzymes. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating their role in various biological processes. Additionally, this compound has been used in high-throughput screening assays to identify potential drug candidates for a variety of diseases.
属性
IUPAC Name |
N-[1-(4-bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O2/c1-8-6-9(2-3-10(8)14)17-5-4-11(13(17)19)16-12(18)7-15/h2-3,6,11H,4-5,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTNOESGOZAKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2=O)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

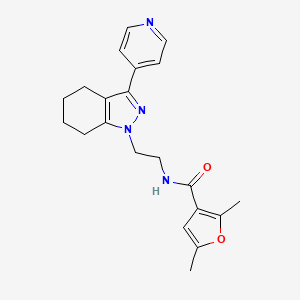
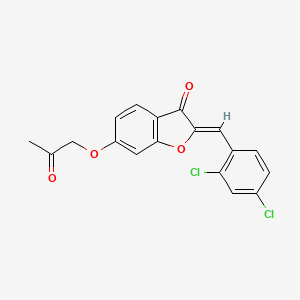
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)
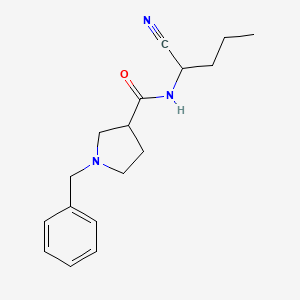
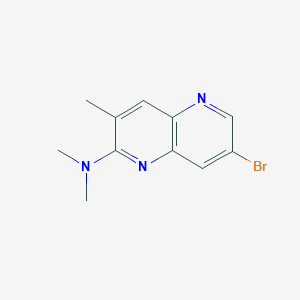
![Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2633084.png)

![6-(3-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2633090.png)
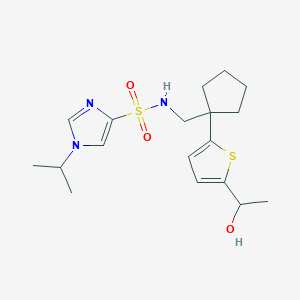
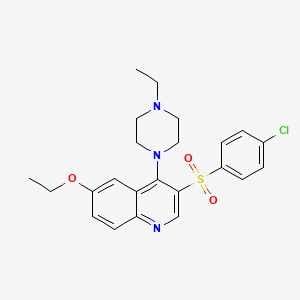
![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2633094.png)
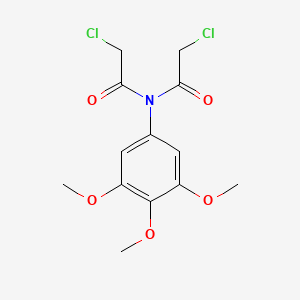
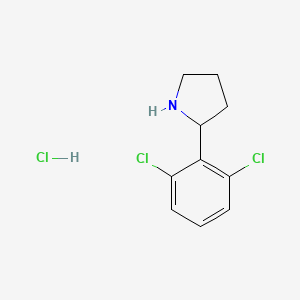
![2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2633101.png)